In Vivo Mutagenicity Potency Ranking
In vivo transgenic rodent (TGR) mutagenicity data demonstrate that N-Nitroso Fluoxetine is 30 to 50 times less mutagenic than N-nitrosodimethylamine (NDMA), a prototypical highly potent nitrosamine [1]. This quantitative difference translates directly to a higher acceptable intake limit (>4,400 ng/day) compared to NDMA's limit of 96 ng/day [2]. This is a compound-specific characteristic not shared by all NDSRIs; for example, N-nitroso-nortriptyline is predicted to have an AI limit below 100 ng/day based on CPCA categorization [3].
| Evidence Dimension | In vivo mutagenic potency (TGR assay) and derived Acceptable Intake (AI) |
|---|---|
| Target Compound Data | 30–50× less mutagenic than NDMA; AI >4,400 ng/day |
| Comparator Or Baseline | NDMA (AI = 96 ng/day); N-nitroso-nortriptyline (AI <100 ng/day) |
| Quantified Difference | ≥45.8× higher AI limit (4,400 vs. 96 ng/day); 30–50× lower mutagenic potency |
| Conditions | Transgenic rodent (TGR) in vivo mutation assay; FDA/EMA acceptable intake calculations |
Why This Matters
The substantially higher acceptable intake limit (>4,400 ng/day) for N-Nitroso Fluoxetine versus NDMA and certain other NDSRIs provides procurement justification for compound-specific reference standards rather than relying on surrogate nitrosamine calibrants.
- [1] Nitrosamine impurities in medicines (presented at the ARCS Annual Conference 2024). USP Nitrosamines Exchange. July 2024. Available at: https://nitrosamines.usp.org/t/nitrosamine-impurities-in-medicines-presented-at-the-arcs-annual-conference-2024/10574/7 View Source
- [2] Jolly RA, Cornwell PD, Noteboom J, Sayyed FB, Thapa B, Buckley LA. Estimation of acceptable daily intake values based on modeling and in vivo mutagenicity of NDSRIs of fluoxetine, duloxetine and atomoxetine. Regul Toxicol Pharmacol. 2024;154:105730. View Source
- [3] Li X, Heflich RH, Guo X, et al. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regul Toxicol Pharmacol. 2024;154:105730. View Source
